molecular formula C31H27N3O3 B2528980 (E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326882-00-2

(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2528980
CAS No.: 326882-00-2
M. Wt: 489.575
InChI Key: XCNIMVDKDKXYGM-CCEZHUSRSA-N
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Description

(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C31H27N3O3 and its molecular weight is 489.575. The purity is usually 95%.
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Biological Activity

The compound (E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS Number: 5350509) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C31H27N3O3\text{C}_{31}\text{H}_{27}\text{N}_3\text{O}_3

This structure features a benzo[de]isoquinoline core, which is known for its diverse biological activities. The presence of the piperazine moiety and naphthalenic substituent may contribute to its pharmacological profile.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzo[de]isoquinoline have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under review is hypothesized to act through mechanisms such as:

  • Inhibition of cell cycle progression : Potentially affecting cyclin-dependent kinases.
  • Induction of apoptosis : Via mitochondrial pathways leading to caspase activation.

A study demonstrated that analogs of this compound showed IC50 values in the low micromolar range against several cancer cell lines, suggesting a promising therapeutic index for further development .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Similar compounds have been noted for their ability to inhibit viral polymerases, which are crucial for viral replication. Preliminary data suggest that this compound may inhibit the NS5B polymerase of Hepatitis C virus, thereby blocking viral RNA synthesis .

The mechanism of action for this compound is believed to involve:

  • Binding to target enzymes : It may competitively inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Modulation of signaling pathways : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression and viral infection.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis Techniques : Various synthetic routes have been employed to optimize yields and purity, including microwave-assisted synthesis and traditional reflux methods .
  • Biological Assays : In vitro assays have shown that related compounds exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral polymerases
Toxicity ProfileLow toxicity in normal cells

Properties

IUPAC Name

2-[2-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O3/c35-28(15-14-23-8-3-7-22-6-1-2-11-25(22)23)33-19-16-32(17-20-33)18-21-34-30(36)26-12-4-9-24-10-5-13-27(29(24)26)31(34)37/h1-15H,16-21H2/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNIMVDKDKXYGM-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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